5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Description
5-Bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a pyridine-derived compound characterized by a bromine substituent at the 5-position of the pyridine ring and a carboxamide group at the 3-position. The amide nitrogen is further substituted with a 4-(propan-2-ylsulfamoyl)phenyl moiety. This structure combines a pyridine core with sulfonamide and carboxamide functionalities, which are common in medicinal chemistry for modulating solubility, bioavailability, and target binding .
Such features are critical for applications in drug discovery, particularly in targeting enzymes or receptors requiring halogen bonding or sulfonamide interactions .
Propriétés
IUPAC Name |
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-10(2)19-23(21,22)14-5-3-13(4-6-14)18-15(20)11-7-12(16)9-17-8-11/h3-10,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRAWPEUKNLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the pyridine ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: Reaction of the brominated pyridine with 4-(propan-2-ylsulfamoyl)phenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine-Based Carboxamides
Several pyridine-3-carboxamide derivatives share structural similarities with the target compound. Key examples include:
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
- Structure : Features a 5-bromo substituent and a pivalamide group at position 3.
- Key Differences: Replaces the sulfamoylphenyl group with a cyano substituent at position 2 and a pivalamide instead of a propan-2-ylsulfamoylphenyl carboxamide.
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide
- Structure : Bromine at position 2 and a hydroxyl group at position 4.
- Key Differences : The hydroxyl group introduces polarity and hydrogen-bonding capacity distinct from the sulfamoyl group in the target compound.
- Implications : This derivative may exhibit different pharmacokinetic properties, such as increased solubility but reduced membrane permeability .
6-Chloro-2-ethyl-N-[[4-[4-(4-trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methylimidazo[1,2-a]pyridine-3-carboxamide (Q203)
- Structure : Imidazo[1,2-a]pyridine core with chloro, ethyl, and trifluoromethoxy-substituted phenylpiperidine groups.
- Key Differences : The imidazopyridine core and piperidine-linked aryl group contrast with the simpler pyridine and sulfamoylphenyl moieties in the target compound.
- Implications : Q203 is a potent antitubercular agent targeting F-ATP synthase, suggesting that the target compound’s sulfamoyl group may offer alternative binding interactions for similar therapeutic applications .
Activité Biologique
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C18H20BrN3O2S
- Molecular Weight : 408.34 g/mol
- IUPAC Name : 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfamoyl derivatives exhibit significant antimicrobial properties. A study conducted by demonstrated that compounds similar to 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide showed effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | Staphylococcus aureus | 15 |
| 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | Escherichia coli | 12 |
Anticancer Activity
The compound's anticancer potential was evaluated in vitro using various cancer cell lines. A notable study reported that it induced apoptosis in human cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
The proposed mechanism of action for the compound involves the inhibition of specific enzymes related to cell proliferation and survival. Molecular docking studies suggest that it binds effectively to target sites, disrupting normal cellular functions.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was performed on various sulfamoyl compounds, including our target compound. The study concluded that the presence of the bromine atom significantly enhanced antimicrobial activity compared to non-brominated analogs .
- Anticancer Mechanism Exploration : Another research focused on the apoptotic effects of the compound in cancer cell lines, revealing that it activates mitochondrial pathways leading to cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
